molecular formula C23H28N2O3S B11361547 1-(1-Azepanyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

1-(1-Azepanyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

Cat. No.: B11361547
M. Wt: 412.5 g/mol
InChI Key: TXTSYCKTNVVQQG-UHFFFAOYSA-N
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Description

1-(1-Azepanyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining an azepane ring and a dibenzo-thiazine moiety, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Azepanyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring is synthesized through cyclization reactions, often involving amines and haloalkanes under basic conditions.

    Synthesis of the Dibenzo-thiazine Moiety: This part of the molecule is constructed through a series of aromatic substitution reactions, typically involving thiols and halogenated aromatic compounds.

    Coupling of the Two Fragments: The final step involves coupling the azepane and dibenzo-thiazine fragments through a carbonylation reaction, often using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Azepanyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, strong bases like sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, 1-(1-Azepanyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity

Mechanism of Action

The mechanism of action of 1-(1-Azepanyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The azepane ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The dibenzo-thiazine moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Azepanyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone: shares similarities with other azepane and dibenzo-thiazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The isopropyl group provides steric hindrance, affecting the compound’s interaction with other molecules and potentially enhancing its selectivity in biological systems.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)ethanone

InChI

InChI=1S/C23H28N2O3S/c1-17(2)18-11-12-21-20(15-18)19-9-5-6-10-22(19)29(27,28)25(21)16-23(26)24-13-7-3-4-8-14-24/h5-6,9-12,15,17H,3-4,7-8,13-14,16H2,1-2H3

InChI Key

TXTSYCKTNVVQQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CCCCCC4

Origin of Product

United States

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